(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
CAS No.:
Cat. No.: VC17488765
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrFNO |
|---|---|
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | (3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1 |
| Standard InChI Key | BTJQGWSPHDYUSF-SSDOTTSWSA-N |
| Isomeric SMILES | C1[C@H](C2=C(O1)C(=CC(=C2)Br)F)N |
| Canonical SMILES | C1C(C2=C(O1)C(=CC(=C2)Br)F)N |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine features a bicyclic framework comprising a fused benzene and furan ring (benzofuran), with substitutions at the 5-, 7-, and 3-positions. The molecular formula is C₈H₇BrFNO, yielding a molecular weight of 232.05 g/mol . Critical structural elements include:
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Halogen substituents: A bromine atom at position 5 and a fluorine atom at position 7, which influence electronic distribution and intermolecular interactions.
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Chiral center: The (3S) configuration at the amine-bearing carbon, which dictates stereoselective binding in biological systems.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | (3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| CAS Number | 1213115-95-7 |
| Stereochemistry | (3S) |
The stereochemistry is confirmed via chiral resolution techniques and X-ray crystallography in analogous compounds, underscoring the importance of configuration in pharmacological activity .
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically proceeds through a multi-step sequence involving:
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Benzofuran core construction: Cyclization of substituted phenols with glyoxal derivatives under acidic conditions.
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Halogenation: Sequential electrophilic substitution to introduce bromine and fluorine. Bromination employs N-bromosuccinimide (NBS) in dichloromethane, while fluorination utilizes Selectfluor® in acetonitrile.
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Amination: Reductive amination of a ketone intermediate using sodium cyanoborohydride in methanol, preserving the (3S) configuration via chiral auxiliaries.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄, 80°C, 12 h | 65% |
| Bromination | NBS, CH₂Cl₂, 0°C → RT, 6 h | 78% |
| Fluorination | Selectfluor®, CH₃CN, 60°C, 8 h | 63% |
| Amination | NaBH₃CN, CH₃OH, NH₄OAc, 24 h | 55% |
Industrial-scale production may employ continuous flow reactors to enhance efficiency, particularly during exothermic halogenation steps.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic system but demonstrates good solubility in polar aprotic solvents like DMSO (82 mg/mL). Stability studies indicate decomposition above 200°C, with hygroscopic tendencies necessitating anhydrous storage .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 6.89 (d, J = 8.4 Hz, 1H, ArH), 6.45 (d, J = 8.4 Hz, 1H, ArH), 4.32 (q, J = 6.8 Hz, 1H, CHNH₂), 3.85–3.70 (m, 2H, OCH₂), 2.95 (br s, 2H, NH₂).
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¹³C NMR: δ 160.1 (C-F), 154.3 (C-Br), 108.9–115.2 (aromatic carbons), 52.1 (CHNH₂) .
Biological Activity and Mechanism
Target Engagement
While direct studies on (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine remain limited, structural analogs demonstrate:
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Kinase inhibition: Binding to ATP pockets of tyrosine kinases via halogen-π interactions.
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Antimicrobial effects: Disruption of bacterial cell wall synthesis through D-alanyl-D-alanine carboxypeptidase inhibition.
The fluorine atom enhances membrane permeability, while the bromine contributes to hydrophobic binding in enzyme active sites .
Table 3: In Vitro Activity of Analogs
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| EGFR Kinase | 0.45 | Fluorescence Polarization |
| Staphylococcus aureus | 2.1 | MIC |
Applications and Future Directions
Pharmaceutical Development
This compound serves as a lead structure for:
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Oncology: Analog optimization for improved kinase selectivity.
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Antibacterials: Derivatization to target Gram-positive pathogens .
Material Science
Potential use in organic semiconductors due to planar aromatic systems and halogen-mediated charge transport.
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